molecular formula C33H21N5 B12891553 [Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino]ethene-1,1,2-tricarbonitrile CAS No. 65339-16-4

[Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino]ethene-1,1,2-tricarbonitrile

Cat. No.: B12891553
CAS No.: 65339-16-4
M. Wt: 487.6 g/mol
InChI Key: HURYKHJDRHNLME-UHFFFAOYSA-N
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Description

2-(Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino)ethene-1,1,2-tricarbonitrile is a complex organic compound featuring a pyrrole ring system. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino)ethene-1,1,2-tricarbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a phenyl-substituted ethene tricarbonitrile in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as iron(III) chloride or copper(II) acetate are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted pyrrole compounds .

Scientific Research Applications

2-(Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino)ethene-1,1,2-tricarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino)ethene-1,1,2-tricarbonitrile stands out due to its unique combination of a pyrrole ring with multiple phenyl groups and nitrile functionalities. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

65339-16-4

Molecular Formula

C33H21N5

Molecular Weight

487.6 g/mol

IUPAC Name

2-(N-(1,2,5-triphenylpyrrol-3-yl)anilino)ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C33H21N5/c34-22-27(23-35)32(24-36)37(28-17-9-3-10-18-28)31-21-30(25-13-5-1-6-14-25)38(29-19-11-4-12-20-29)33(31)26-15-7-2-8-16-26/h1-21H

InChI Key

HURYKHJDRHNLME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)N(C5=CC=CC=C5)C(=C(C#N)C#N)C#N

Origin of Product

United States

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